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Compound of Interest

Compound Name: 4-(3-Hydroxyphenyl)piperidine

Cat. No.: B009838

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
versatile building block, 4-(3-Hydroxyphenyl)piperidine. This compound serves as a crucial
intermediate in the synthesis of various biologically active molecules, particularly in the
development of novel therapeutics targeting the central nervous system. A thorough
understanding of its spectroscopic characteristics is paramount for its identification, purity
assessment, and quality control in research and development settings.

Spectroscopic Data Summary

While a complete set of experimentally-derived spectra for 4-(3-Hydroxyphenyl)piperidine is
not readily available in the public domain, the following tables summarize the available
predicted and expected spectroscopic characteristics. This data provides a foundational
fingerprint for the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

'H NMR (Proton NMR):

Experimental *H NMR data for 4-(3-Hydroxyphenyl)piperidine is not currently available in
public spectral databases. However, based on the structure, the following proton environments
are expected:

e Aromatic Protons: Signals corresponding to the four protons on the phenyl ring.
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» Piperidine Ring Protons: A series of signals for the nine protons on the piperidine ring,
including the methine proton at the C4 position and the methylene protons at the C2, C3, C5,
and C6 positions.

o Hydroxyl and Amine Protons: Signals for the phenolic hydroxyl group (-OH) and the
secondary amine group (-NH) of the piperidine ring. The chemical shifts of these protons are
sensitive to solvent and concentration.

13C NMR (Carbon-13 NMR):

The following table presents predicted 3C NMR chemical shifts.

Atom No. Chemical Shift (ppm)
cr 156.0

c2' 114.0

Cc3 129.8

c4 117.0

C5' 119.0

C6' 115.0

C4 42.0

C3,C5 34.0

C2,C6 46.0

Note: This data is based on computational predictions and should be confirmed by
experimental analysis.

Table 2: Infrared (IR) Spectroscopy Data

Expected characteristic absorption bands for 4-(3-Hydroxyphenyl)piperidine are listed below.
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Functional Group Wavenumber (cm~—?) Intensity
O-H Stretch (Phenol) 3400-3200 Strong, Broad
N-H Stretch (Amine) 3400-3250 Moderate
C-H Stretch (Aromatic) 3100-3000 Moderate
C-H Stretch (Aliphatic) 3000-2850 Strong

C=C Stretch (Aromatic) 1600-1450 Moderate
C-N Stretch (Amine) 1250-1020 Moderate
C-O Stretch (Phenol) 1260-1180 Strong

Table 3: Mass Spectrometry (MS) Data

The expected mass spectral data for 4-(3-Hydroxyphenyl)piperidine is as follows.

lon m/z (expected)
[M]* 177.1154
[M+H]* 178.1232

Note: Fragmentation patterns will be dependent on the ionization technique employed.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. These methods are standard for the analysis of solid organic compounds like
4-(3-Hydroxyphenyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 4-(3-Hydroxyphenyl)piperidine in
a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or MeOD) in a standard 5 mm NMR
tube. The choice of solvent will affect the chemical shifts of labile protons (OH and NH).
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e Instrument: A high-resolution NMR spectrometer with a proton frequency of at least 300
MHz.

e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

o The spectral width should encompass the expected range of chemical shifts (typically 0-12
ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled carbon spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o The spectral width should cover the expected range for carbon chemical shifts (typically O-
160 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 4-(3-Hydroxyphenyl)piperidine sample directly onto
the ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

o Sample Preparation (KBr Pellet):

o Grind a small amount of the sample with anhydrous potassium bromide (KBr) in an agate
mortar and pestle.
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o Press the mixture into a thin, transparent pellet using a hydraulic press.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment (or the KBr pellet
matrix).

o Record the sample spectrum over the mid-IR range (typically 4000-400 cm~1).

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of 4-(3-Hydroxyphenyl)piperidine in a
suitable volatile solvent (e.g., methanol or acetonitrile).

e Instrument: A mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (El).

o ESI-MS Acquisition (for accurate mass and molecular ion):

o Infuse the sample solution directly into the ESI source.

o Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.

o High-resolution mass spectrometry can be used to determine the elemental composition.
e EI-MS Acquisition (for fragmentation pattern):

o Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-
MS).

o A standard electron energy of 70 eV is typically used to induce fragmentation.

o The resulting mass spectrum will show the molecular ion ([M]*) and a characteristic
pattern of fragment ions.
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Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized organic compound like 4-(3-Hydroxyphenyl)piperidine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-(3-
Hydroxyphenyl)piperidine.
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[https://www.benchchem.com/product/b009838#spectroscopic-data-nmr-ir-ms-of-4-3-
hydroxyphenyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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